Hyoscyamine

Catalog No.
S530247
CAS No.
101-31-5
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyoscyamine

CAS Number

101-31-5

Product Name

Hyoscyamine

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1

InChI Key

RKUNBYITZUJHSG-LGGPCSOHSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

solubility

Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/
Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/
Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/
1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids
Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether
In water, 2,200 mg/l @ 25 °C

Synonyms

Anaspaz, Atropine Sulfate, 3(S)-endo-Isomer, Atropine, 3(S)-endo-Isomer, Cytospaz, Hyoscyamine, Hyoscyamine Hydrobromide, Hyoscyamine Hydrochloride, Hyoscyamine Sulfate, Hyoscyamine Sulfate Anhydrous

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

The exact mass of the compound Hyoscyamine is 289.16779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3560 mg/l (at 20 °c)1 g dissolves in 281 ml of water (ph 9.5), 69 ml of ether, 150 ml of benzene, 1 ml of chloroform; freely sol in alcohol, dil acids. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757064. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Atropine Derivatives - Atropine. It belongs to the ontological category of tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Anticholinergic Properties:

Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to anticholinergic effects. Scientists have explored these properties in various research areas:

  • Motion Sickness: Hyoscyamine's ability to inhibit nausea and vomiting makes it a valuable research subject for developing antiemetic drugs for motion sickness []. Studies investigate its efficacy alone or in combination with other medications to prevent or treat motion sickness symptoms.
  • Neurological Disorders: Hyoscyamine's potential role in managing symptoms of Parkinson's disease and other movement disorders is being explored due to its ability to control tremors and sialorrhea (excessive drooling) []. Research focuses on understanding its mechanism of action and potential side effects in this context.

Cognitive Enhancement:

Some research suggests that hyoscyamine might have cognitive-enhancing properties. Studies investigate its effect on memory and learning, particularly in individuals with Alzheimer's disease or other forms of dementia []. However, more research is needed to confirm these findings and determine the optimal dosage and potential side effects.

Antispasmodic Effects:

Hyoscyamine's ability to relax smooth muscles has led to its investigation as a treatment for various conditions causing spasms:

  • Irritable Bowel Syndrome (IBS): Research explores hyoscyamine's effectiveness in relieving abdominal cramps and pain associated with IBS []. Studies compare its efficacy to other medications and assess its side effect profile in this patient population.
  • Urinary Incontinence: Hyoscyamine's potential to relax bladder muscles is being investigated for managing urinary incontinence []. Research focuses on its efficacy and safety compared to other medications used for this condition.

Mydriasis and Cycloplegia:

Hyoscyamine can cause mydriasis (pupil dilation) and cycloplegia (paralysis of the accommodation reflex). This property makes it a useful research tool in ophthalmology:

  • Ocular Examinations: Dilating the pupil allows for a more comprehensive examination of the retina and other internal structures of the eye []. Scientists use hyoscyamine to study various eye diseases and assess treatment effectiveness.

Hyoscyamine is a naturally occurring tropane alkaloid primarily found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake). It is the levorotatory isomer of atropine, which means it has a specific spatial arrangement of atoms that distinguishes it from its counterpart. Hyoscyamine is classified as a secondary metabolite and has significant pharmacological properties, particularly as an anticholinergic agent. It is commonly used in medicine to treat various gastrointestinal disorders by decreasing motility and secretions in the digestive system .

Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are involved in the parasympathetic nervous system, regulating muscle contractions, secretions, and other physiological functions. By binding to these receptors, hyoscyamine blocks the action of acetylcholine, the neurotransmitter responsible for parasympathetic stimulation. This results in relaxation of smooth muscles, decreased secretions, and reduced heart rate [].

Hyoscyamine is a toxic compound in high doses. Symptoms of poisoning can include dry mouth, blurred vision, dilated pupils, drowsiness, hallucinations, and difficulty breathing. In severe cases, it can lead to coma or death.

Here are some safety concerns:

  • Toxicity: The lethal dose (LD50) in rats is reported to be around 130 mg/kg.
  • Drug Interactions: Hyoscyamine can interact with other medications, potentially causing adverse effects.
  • Contraindications: It is contraindicated in individuals with glaucoma, urinary retention, or other conditions where anticholinergic effects are undesirable.
, particularly those involving its interactions with muscarinic acetylcholine receptors. As an antagonist of these receptors, it competes with acetylcholine, leading to decreased activity in smooth muscle, cardiac muscle, and exocrine glands. This action results in reduced gastrointestinal motility and secretion, increased heart rate, and decreased salivary production .

In terms of synthesis, hyoscyamine can be produced from tropinone through a series of enzymatic reactions involving tropinone reductase I and other metabolic pathways within the plant .

Hyoscyamine exhibits significant biological activity primarily through its antimuscarinic effects. It blocks muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), leading to various physiological effects:

  • Gastrointestinal Tract: Reduces peristalsis and gastric secretions, making it effective for treating conditions like irritable bowel syndrome and peptic ulcers.
  • Cardiovascular System: Increases heart rate by inhibiting vagal tone at the sinoatrial node.
  • CNS Effects: Can cause cognitive impairment due to its action on central muscarinic receptors .

Hyoscyamine's side effects may include dry mouth, blurred vision, constipation, and urinary retention due to its broad anticholinergic activity .

Hyoscyamine is biosynthesized in plants through a complex pathway starting from L-ornithine. The synthesis involves several key steps:

  • Decarboxylation of L-ornithine to putrescine.
  • Methylation of putrescine to form N-methylputrescine.
  • Oxidative deamination leading to the formation of 4-methylaminobutanal.
  • Cyclization to produce the N-methylpyrrolium cation.
  • Further reactions involving acetoacetic acid yield hygrine, which rearranges to tropinone.
  • Finally, tropinone is reduced to tropine, which combines with phenylalanine-derived phenyllactate to yield hyoscyamine .

Hyoscyamine is used therapeutically for various conditions:

  • Gastrointestinal Disorders: Effective in treating peptic ulcers, irritable bowel syndrome, diverticulitis, and biliary colic by reducing gut motility and secretion.
  • Respiratory Conditions: Used to manage symptoms of acute rhinitis by decreasing secretions.
  • Neurological Uses: Occasionally prescribed for managing symptoms associated with Parkinson's disease due to its anticholinergic properties .
  • Preoperative Medication: Sometimes utilized to reduce salivation and respiratory secretions before surgery.

Hyoscyamine interacts with various medications and substances:

  • Antacids: May reduce the absorption of hyoscyamine; thus, it is recommended to take hyoscyamine at least two hours apart from antacids.
  • CNS Depressants: Co-administration with other CNS depressants can enhance sedative effects.
  • Other Anticholinergics: Concurrent use with other anticholinergic drugs can increase the risk of side effects like dry mouth and constipation .

Adverse effects may include tachycardia, urinary retention, and confusion, especially in older adults or those with pre-existing conditions affecting cholinergic function.

Hyoscyamine shares structural similarities and pharmacological properties with several other compounds derived from the Solanaceae family. Here are some notable comparisons:

CompoundStructure SimilarityPrimary UsesUnique Features
AtropineEnantiomerOphthalmic procedures; bradycardiaMore potent as a mydriatic agent
ScopolamineStructural analogMotion sickness; anesthesiaStronger CNS effects; used as a sedative
TropicamideRelated structureMydriatic agentShorter duration of action
DaturineSynonymSimilar uses as hyoscyamineLess common in clinical use

Hyoscyamine's uniqueness lies in its specific pharmacokinetic profile and its effectiveness in treating gastrointestinal disorders compared to its counterparts .

Chiral Resolution Methodologies

The analytical determination of hyoscyamine enantiomers presents significant challenges due to the compound's tendency toward racemization during extraction and analysis. This structural instability necessitates specialized analytical approaches that can differentiate between the biologically active S-(-)-hyoscyamine and the pharmacologically inactive R-(+)-hyoscyamine enantiomers [1] [2].

Enantiomeric Ratio Determination via Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy represents a powerful technique for enantiomeric differentiation of hyoscyamine, offering advantages over traditional chiral high-performance liquid chromatography methods [1] [2]. The methodology employs chiral lanthanide shift reagents to achieve enantiomeric discrimination through differential chemical shift dispersion.

The enantiomeric ratio determination protocol utilizes one equivalent of trifluoroacetic acid and sub-stoichiometric amounts of ytterbium tris(3-heptafluorobutyrylcamphorato) as the chiral lanthanide shift reagent [1] [3]. The observation of specific carbon signals at positions C12 and C15 in the aromatic region provides the basis for enantiomeric quantification. These carbon positions exhibit sufficient chemical shift separation under the influence of the chiral lanthanide complex to enable accurate integration and subsequent enantiomeric ratio calculation [1] [4].

Table 1: Carbon-13 Nuclear Magnetic Resonance Enantiomeric Differentiation Parameters

Carbon PositionMethodChemical Shift RangeEnantiomeric Ratio RangeResolutionReference
C1213C NMR with Yb(hfc)3 and TFAAromatic region50:50 (racemic) to 98.5:1.5Baseline separation achievedLanfranchi et al. 2010
C1513C NMR with Yb(hfc)3 and TFAAromatic region50:50 (racemic) to 98.5:1.5Baseline separation achievedLanfranchi et al. 2010

The method validation encompasses enantiomeric ratios ranging from 50:50 representing racemic atropine to highly enantioenriched samples with ratios of 98.5:1.5 [1]. The enantiomeric ratios measured via carbon-13 nuclear magnetic resonance on the aromatic carbon signals demonstrated excellent agreement with gravimetrically prepared reference standards. Application to Datura stramonium seed extracts revealed the exclusive presence of S-(-)-hyoscyamine, confirming the enantiopure nature of the naturally occurring alkaloid [1].

The carbon-13 nuclear magnetic resonance approach offers several analytical advantages including minimal sample preparation requirements, compatibility with crude plant extracts, and the ability to perform determinations using routine nuclear magnetic resonance instrumentation [1] [2]. The method demonstrates superior precision compared to traditional approaches, with quantitative determination achievable in under thirty minutes using samples as small as ten milligrams [2].

High-Performance Liquid Chromatography Protocols

High-performance liquid chromatography utilizing chiral stationary phases represents the predominant analytical approach for hyoscyamine enantiomeric separation [5] [6] [7] [8]. Multiple chiral stationary phase chemistries have demonstrated efficacy for this challenging separation, with polysaccharide-based and protein-based phases showing particular promise.

Table 2: High-Performance Liquid Chromatography Chiral Resolution Methods

ParameterChiralpak AY-3Chiral AGPChirobiotic V
ColumnChiralpak AY-3 (250 mm × 4.6 mm, 5.0 μm)α1-acid glycoprotein (AGP)Vancomycin-based
Mobile PhaseEthanol + 0.05% diethylaminePhosphate buffer (pH 7.0) + acetonitrile (99:1)Various mobile phases tested
Flow RateNot specified0.6 mL/minNot specified
DetectionMS/MS m/z 290.1→124.1UV at 205 nmLC-MS/MS
Resolution Factor (Rs)1.591.60Variable
Selectivity Factor (α)1.291.29Variable
Analysis Time6.5 minNot specifiedNot specified

The Chiralpak AY-3 polysaccharide-based stationary phase achieves optimal chiral resolution with ethanol containing 0.05% diethylamine as the mobile phase [7]. This system provides a resolution factor of 1.59 and enables complete enantiomeric separation within 6.5 minutes. The method demonstrates excellent performance characteristics with minimal racemization during analysis, maintaining enantiomeric integrity below 20% conversion under optimized conditions [7].

Alpha-1-acid glycoprotein stationary phases offer an alternative approach utilizing protein-substrate interactions for chiral recognition [8] [9]. The optimal mobile phase consists of phosphate buffer at pH 7.0 with minimal acetonitrile content (99:1 v/v). This system achieves comparable resolution factors of 1.60 with selectivity factors of 1.29 for hyoscyamine sulfate [8]. The protein-based approach demonstrates particular utility for pharmaceutical formulation analysis where matrix complexity necessitates robust separation conditions.

Temperature effects significantly influence enantiomeric separation efficiency on chiral stationary phases [8]. Thermodynamic studies reveal that the separation process is enthalpically driven, with optimal resolution achieved at controlled temperatures. The van't Hoff analysis indicates negative enthalpy changes consistent with favorable binding interactions between the chiral selector and the hyoscyamine enantiomers [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of hyoscyamine provides definitive structural characterization through characteristic fragmentation pathways under electrospray ionization conditions [10] [11] [12]. The fragmentation behavior exhibits predictable patterns that enable confident compound identification and quantitative analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry Identification of Metabolic Byproducts

The primary fragmentation pathway of protonated hyoscyamine involves the loss of tropic acid (C9H10O3, 166 Da) from the molecular ion at m/z 290, yielding the base peak at m/z 124 [10] [11]. This fragmentation represents cleavage of the ester linkage between the tropine and tropic acid moieties, producing the protonated tropine fragment. The secondary fragmentation pathway involves loss of methylamine (NH2CH3, 31 Da) to generate the fragment at m/z 93 [10].

Table 3: Mass Spectrometric Fragmentation Patterns

Precursor Ion (m/z)Major Fragment 1 (m/z)Major Fragment 2 (m/z)Fragment 3 (m/z)Fragment 4 (m/z)Loss Mechanism 1Loss Mechanism 2Ionization ModeApplication
290.2124.293.277.167.1Tropic acid loss (C9H10O3, 166 Da)NH2CH3 loss (31 Da)ESI+LC-MS/MS quantification
290.1124.193.077.1Not reportedTropic acid loss (166 Da)NH2CH3 loss (31 Da)ESI+Chiral LC-MS/MS
289.168124.093.077.167.1Tropic acid lossMethylamine lossESI+High-resolution MS

The quantitative analysis employs the transition m/z 290.2 → 124.2 as the primary quantification channel due to its high intensity and specificity [10] [11]. Confirmation transitions at m/z 290.2 → 93.2, m/z 290.2 → 77.1, and m/z 290.2 → 67.1 provide additional structural verification and enhance analytical confidence. Optimal collision energies range from 24 electron volts for the quantification transition to 68 electron volts for higher energy fragmentations [10].

The metabolic characterization of hyoscyamine involves identification of biotransformation products including tropine and tropic acid [13]. These hydrolysis products represent the primary metabolic pathway for the naturally occurring S-(-)-hyoscyamine enantiomer, which undergoes enzymatic cleavage in biological systems [13] [14]. The detection of these metabolites provides important pharmacokinetic information and enables comprehensive exposure assessment.

Table 4: Metabolite Identification and Characterization

MetaboliteMolecular FormulaExact MassRoleDetection MethodBiological Significance
HyoscyamineC17H23NO3289.1678Parent compoundLC-MS/MSActive alkaloid
TropineC8H15NO141.1154Hydrolysis productLC-MSMetabolite
Tropic acidC9H10O3166.0630Hydrolysis productLC-MSMetabolite
N-methylputrescineC5H12N2116.0844Biosynthetic precursorLC-MSPrecursor in tropane biosynthesis
Hyoscyamine aldehydeC17H21NO3287.1521Biosynthetic intermediateLC-MS/MSReduction product

Biosynthetic pathway elucidation reveals additional metabolites relevant to hyoscyamine characterization [15] [16]. N-methylputrescine represents a key precursor in tropane alkaloid biosynthesis, with putrescine N-methyltransferase catalyzing the rate-limiting methylation step [15]. Hyoscyamine aldehyde serves as an immediate biosynthetic intermediate, with hyoscyamine dehydrogenase facilitating the reversible oxidation-reduction between the aldehyde and alcohol forms [16].

High-Resolution Mass Spectral Libraries

High-resolution mass spectrometry provides enhanced specificity for hyoscyamine identification through accurate mass determination and isotopic pattern matching [17]. The monoisotopic mass of 289.167793607 Da enables differentiation from isobaric compounds and provides definitive molecular formula confirmation as C17H23NO3 [13]. Mass accuracy requirements typically demand measurements within 5 parts per million to ensure confident identification.

Table 5: Liquid Chromatography-Tandem Mass Spectrometry Method Parameters

ParameterValue
Quantification Transition290.2 → 124.2
Confirmation Transition 1290.2 → 93.2
Confirmation Transition 2290.2 → 77.1
Confirmation Transition 3290.2 → 67.1
Collision Energy (eV)24 (quantifier)
Fragmentor Voltage (V)96
Retention Time (min)9.69
LOD (μg/kg)5
LOQ (μg/kg)5
Matrix EffectSignificant - requires matrix-matched calibration

The analytical method validation demonstrates limits of detection and quantification at 5 μg/kg for both parameters, meeting regulatory requirements for food safety applications [10] [18]. Matrix effects prove significant in complex biological samples, necessitating matrix-matched calibration approaches to ensure quantitative accuracy. The retention time of 9.69 minutes on reversed-phase chromatography provides adequate separation from co-eluting compounds [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

LogP

1.8

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

118.5 °C
MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PX44XO846X

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

As a drug that is not FDA approved, hyscyamine has no official indications. Intravenous hysocyamine has been used to reduce gastric motility, reduce pancreatic pain and secretions, to facilitate imaging of the gastrointestinal tract, treat anticholinesterase toxicity, treat certain cases of partial heart block, improve visualization of the kidneys, and for symptomatic relief of biliary and renal colic. Intravenous hyoscyamine is also used pre-operatively to reduce secretions of the mouth and respiratory tract to facilitate intubation. Oral hyoscyamine is used to treat functional intestinal disorders, for symptomatic relief of biliary and renal colic, and symptomatic relief of acute rhinitis.

Livertox Summary

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Anti-Arrhythmia Agents; Antidotes; Bronchodilator Agents; Muscarinic Antagonists; Mydriatics; Parasympatholytics
... people poisoned by anticholinesterase organic phosphorus compounds have an increased tolerance for atropine sulfate.
MEDICATION (VET): ...USED ROUTINELY AS ADJUNCT TO GENERAL ANESTHESIA...TO DECR SALIVARY & AIRWAY SECRETIONS. ... USED TO FACILITATE OPHTHALMOSCOPIC EXAM OF INTERNAL OCULAR STRUCTURES & FUNCTIONS &...FOR TREATMENT OF VARIOUS OCULAR DISORDERS. ... ATROPINE IS ESSENTIAL ANTIDOTE TO ANTICHOLINESTERASE OVERDOSAGE & POISONING.
Adequate doses of atropine can abolish many types of reflex vagal cardiac slowing or asystole--for example, from inhalation of irritant vapors, stimulation of the carotid sinus, pressure on the eyeballs, peritoneal stimulation, or injection of contrast dye during cardiac catheterization. It also prevents or abruptly abolishes bradycardia or asystole caused by choline esters, acetylcholinesterase inhibitors, or other parasympathomimetic drugs, as well as cardiac arrest from electrical stimulation of the vagus.
For more Therapeutic Uses (Complete) data for ATROPINE (24 total), please visit the HSDB record page.

Pharmacology

L-Hyoscyamine, the active optical isomer of atropine (dl-hyoscyamine), is a tertiary amine anticholinergic gastrointestinal agent.
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA03 - Hyoscyamine

Mechanism of Action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

101-31-5
5908-99-6

Absorption Distribution and Excretion

Hyoscyamine is completely absorbed by sublingual and oral routes, though exact data regarding the Cmax, Tmax, and AUC are not readily available.
The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.

Metabolism Metabolites

Hyoscyamine is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid.
Hepatic Half Life: 2-3.5 hours

Associated Chemicals

Atropine hydrochloride;55-47-0
Atropine sulfate;55-48-1

Wikipedia

Hyoscyamine

Drug Warnings

FATALITIES FROM ATROPINE...ARE RARE, BUT SOMETIMES OCCUR IN CHILDREN. OF ALL POTENT ALKALOIDS, ATROPINE HAS ONE OF WIDEST MARGINS OF SAFETY. FATAL DOSE... NOT KNOWN; 200-MG DOSE..USED THERAPEUTICALLY FOR MENTAL ILLNESS, &...1000 MG HAVE BEEN SURVIVED. IN CHILDREN, 10 MG OR LESS MAY BE LETHAL.
DRY MOUTH, BLURRED VISION, PHOTOPHOBIA, ANHIDROSIS, & CONSTIPATION ARE UNAVOIDABLE SIDE EFFECTS...
...CONTRAINDICATED IN PERSONS WHOSE INTRAOCULAR PRESSURE IS...ELEVATED...IN PRESENCE OF PROSTATIC HYPERTROPHY OR ORGANIC PYLORIC STENOSIS. ...USED CAUTIOUSLY IN PT WITH PROSTATISM, URINARY RETENTION, DIABETES, HYPERTHYROIDISM, TACHYCARDIA, IN ELDERLY PERSONS, & CHILDREN UNDER 6 YR OF AGE.
ATROPINE IS OF NO VALUE IN DELAYED TYPE OF MUSHROOM POISONING DUE TO TOXINS OF A PHALLOIDES & CERTAIN OTHER SPECIES OF SAME GENUS.
For more Drug Warnings (Complete) data for ATROPINE (16 total), please visit the HSDB record page.

Biological Half Life

The half life of hyoscyamine is 3.5 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: DE 247,455 (1912 to Hoffmann-La Roche), Frdl. 11, 1022. /Atropine sulfate/
... From Atropa belladonna L., Datura stramonium L., and other Solanaceae. Extraction procedure: Clemnitius, J. Prakt. Chem. 116, 276 (1927). During extraction, partial racemization of the l-hyoscyamine takes place...completed...with dil alkali on heating in chloroform soln: Schneider, Arch. Pharm. 284, 306 (1951)
Extraction of dried leaves and roots of Atropa belladonna L., Solanaceae, growing in Southern and Central Europe, Asia Minor, and Algeria and clutivated in North America, yields atropine, hyoscyamine, and scopolamine. Leaves usually contain 0.3-0.5% total alkaloids. Dried root contains 0.4-0.7% total alkaloids.

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: ACTIVE
...ATROPINE HAS NOT BEEN SHOWN TO OCCUR IN NATURAL SOURCES AS ALKALOID; IT IS RACEMIC MIXT OF D- & L-HYOSCYAMINE...
...ATROPINE MOLECULE CONSISTS OF 2 COMPONENTS JOINED THROUGH ESTER LINKAGE...ATROPINE, AN ORG BASE, &...TROPIC ACID.
Still one of the most important parasympatholytic agents.

Analytic Laboratory Methods

Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
For more Analytic Laboratory Methods (Complete) data for ATROPINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas-chromatography-mass spectrometry method for the rapid quantitation of atropine in blood has a limit of detection of atropine to about 10 ng/ml.
A DROP OF URINE...FROM PT SUSPECTED OF ATROPINE TOXICOSIS CAUSES MYDRIASIS WHEN PLACED IN EYE OF CAT. ...TESTED PUPIL WILL NOT CONSTRICT WHEN EXPOSED TO LIGHT... THIS SIMPLE PROCEDURE...HELPFUL IN DIFERENTIAL DIAGNOSIS OF BELLADONNA INTOXICATION.

Storage Conditions

KEEP WELL CLOSED & PROTECT FROM LIGHT & HEAT.

Interactions

...INTENSIFY EFFECTS OF ATROPINE. ALUMINUM-CONTAINING ANTACIDS & MAGNESIUM TRISILICATE PROBABLY INTERFERE WITH ABSORPTION...
ACTION OF ATROPINE POTENTIATES & IS POTENTIATED BY OTHER ANTICHOLINERGICS, SYMPATHOMIMETICS, CHOLINOLYTICS, MUSCARINIC RECEPTOR ANTAGONISTS. ACTION OF ATROPINE ANTAGONIZES & IS ANTAGONIZED BY CHOLINERGIC AGENTS, ANTICHOLINESTERASES, MUSCARINIC RECEPTOR AGONISTS, PARASYMPATHOMIMETICS, SYMPATHOLYTICS.
ATROPINE MAY ANTAGONIZE CNS DEPRESSANT DRUGS & POTENTIATE CNS EXCITATORY DRUGS. MAY EITHER POTENTIATE OR ANTAGONIZE TRANQUILIZERS.
/Atropine and Succinylcholine/. This combination though commonly used in children has been observed to incr the occurrence of skeletal muscle rigidity with malignant hyperthermia.
For more Interactions (Complete) data for ATROPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT.
SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/
Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/

Dates

Last modified: 08-15-2023
1: Qiang W, Hou YL, Li X, Xia K, Liao ZH. [Cloning and expression of the key
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